![molecular formula C17H17NO2 B7637885 2-[2-(Dimethylamino)ethoxy]fluoren-9-one](/img/structure/B7637885.png)
2-[2-(Dimethylamino)ethoxy]fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Dimethylamino)ethoxy]fluoren-9-one, also known as DMEMF, is a fluorescent probe that has been widely used in scientific research for its unique properties. This compound is a derivative of fluorenone and has a dimethylamino group attached to it, which makes it highly fluorescent and sensitive to changes in the environment.
Mécanisme D'action
The mechanism of action of 2-[2-(Dimethylamino)ethoxy]fluoren-9-one is based on its ability to fluoresce when excited by light. When this compound interacts with a target molecule, the fluorescence intensity changes, indicating the presence of the target molecule.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not interfere with biochemical or physiological processes. It is a non-invasive method for studying biological systems and has been used in live-cell imaging studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[2-(Dimethylamino)ethoxy]fluoren-9-one is its high sensitivity and selectivity for target molecules. It is also relatively easy to use and does not require specialized equipment. However, this compound has limitations in terms of its photostability, which can affect the accuracy of results over time.
Orientations Futures
There are several future directions for the use of 2-[2-(Dimethylamino)ethoxy]fluoren-9-one in scientific research. One area of interest is the development of new fluorescent probes based on this compound that have improved properties such as increased photostability and sensitivity. Another area of research is the application of this compound in the study of disease processes, such as cancer and neurodegenerative disorders.
In conclusion, this compound is a valuable tool in scientific research due to its unique properties as a fluorescent probe. Its ability to selectively bind to target molecules and its non-invasive nature make it a useful tool for studying biological systems. With continued research, this compound and its derivatives have the potential to make significant contributions to the field of biomedical research.
Méthodes De Synthèse
The synthesis of 2-[2-(Dimethylamino)ethoxy]fluoren-9-one involves the reaction of fluorenone with dimethylaminoethanol in the presence of a catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as chloroform and ethanol.
Applications De Recherche Scientifique
2-[2-(Dimethylamino)ethoxy]fluoren-9-one has been extensively used as a fluorescent probe in various scientific research applications. It has been used to study the binding of proteins, DNA, and other biomolecules. This compound is also used as a pH indicator, as its fluorescence changes with pH.
Propriétés
IUPAC Name |
2-[2-(dimethylamino)ethoxy]fluoren-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-18(2)9-10-20-12-7-8-14-13-5-3-4-6-15(13)17(19)16(14)11-12/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSRXYOCDXEQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC2=C(C=C1)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one](/img/structure/B7637806.png)
![N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrimidin-5-amine](/img/structure/B7637808.png)
![4-[4-(2-Methoxyphenyl)phenyl]butan-2-amine](/img/structure/B7637813.png)
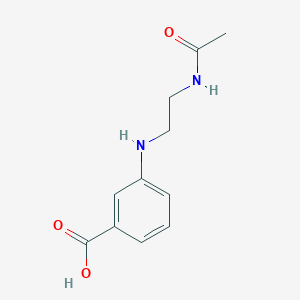
![2-[2-(aminomethyl)-1,3-thiazol-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7637826.png)
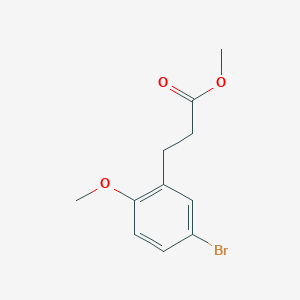
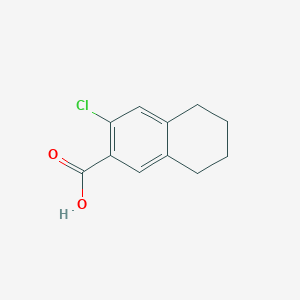
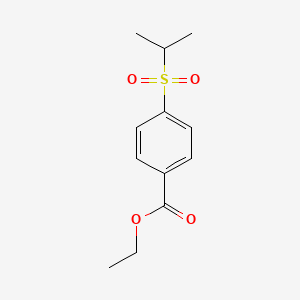
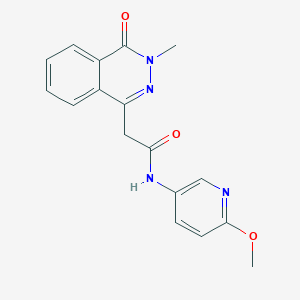

![2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7637863.png)
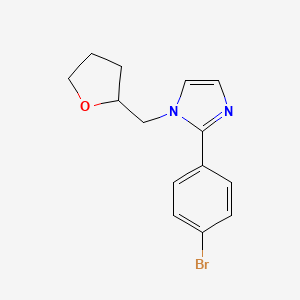

![N-cyclohexyl-2-[5-(3-methoxyphenyl)tetrazol-2-yl]-N-methylacetamide](/img/structure/B7637911.png)